molecular formula C11H9NO2 B186399 Methyl quinoline-6-carboxylate CAS No. 38896-30-9

Methyl quinoline-6-carboxylate

Cat. No.: B186399
CAS No.: 38896-30-9
M. Wt: 187.19 g/mol
InChI Key: XSRWQTDEIOHXSL-UHFFFAOYSA-N
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Description

Methyl quinoline-6-carboxylate is an organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a double-ring structure composed of a benzene ring fused to a pyridine ring. This compound is characterized by a carboxylate group attached to the sixth position of the quinoline ring and a methyl group attached to the carboxylate group. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl quinoline-6-carboxylate can be synthesized through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and β-ketoesters under acidic or basic conditions. Another method involves the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents. Additionally, modern green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, have been employed to enhance the efficiency and sustainability of the synthesis process .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts like molecular iodine or nanostructured titanium dioxide are sometimes used to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl quinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl quinoline-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases, such as malaria and tuberculosis.

    Industry: The compound is used in the production of dyes, pigments, and agrochemicals.

Comparison with Similar Compounds

Methyl quinoline-6-carboxylate can be compared with other quinoline derivatives, such as:

    Quinoline-6-carboxylic acid: Lacks the methyl group, which can influence its reactivity and biological activity.

    Quinoline-8-carboxylate: Has the carboxylate group at a different position, affecting its chemical properties and applications.

    Quinoline-4-carboxylate: Another positional isomer with distinct chemical behavior and uses.

The uniqueness of this compound lies in its specific substitution pattern, which can confer unique reactivity and biological properties compared to other quinoline derivatives .

Properties

IUPAC Name

methyl quinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)9-4-5-10-8(7-9)3-2-6-12-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRWQTDEIOHXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353108
Record name methyl quinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38896-30-9
Record name Methyl 6-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38896-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl quinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Quinolinecarboxylic acid, methyl ester
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Synthesis routes and methods I

Procedure details

To a solution of quinoline-6-carboxylic acid (183 g, 1.06 mol) in methanol (1 lit.), thionyl chloride (150.7 g, 1.2 mol) was added dropwise at 0° C. and then stirred at 65° C. for 12 h. The reaction mixture was concentrated and to the residue dichloromethane and aqueous sodium carbonate solutions were added. The organic layer was dried with sodium sulphate and concentrated to afford the title compound as a brown solid (150 g, 75%).
Quantity
183 g
Type
reactant
Reaction Step One
Quantity
150.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
75%

Synthesis routes and methods II

Procedure details

To a solution of quinoline-6-carboxylic acid (1.00 g, 5.77 mmol) in MeOH (10 mL) was added hydrogen chloride (2.00 mL, 8.00 mmol) (4.0M in 1,4-dioxane). The reaction was stirred 18 h at rt, LCMS shows <10% conversion. Additional hydrogen chloride (2.00 mL, 8.00 mmol) was added and the reaction heated to 50° C. in an oil bath 36 h. The reaction was cooled to rt and concentrated in vacuo. The solid was dissolved in DCM and extracted with sat. aqueous NaHCO3 (2×50 mL). The organic layer was dried (MgSO4), and concentrated to give the product which was used without further purification in the next step.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

4.0 g of 6-quinolinecarboxylic acid were suspended in 30 ml of MeOH, 2.0 ml of conc. sulfate was added under ice cooling, and the mixture was stirred at 70° C. for 22 hours. The reaction solution was concentrated under reduced pressure, and the residue was mixed with water and neutralized with potassium carbonate. The thus-precipitated solid was filtered and dried to obtain 4.28 g of 6-quinolinecarboxylic acid methyl ester. 0.5 g of the obtained ester body was dissolved in 5 ml of formamide, 0.15 ml of conc. sulfate, 0.05 g of ferrous sulfate hepta-hydrate, and 0.4 ml of 31% hydrogen peroxide were sequentially added thereto, and the mixture was stirred at 80° C. for 50 minutes. The reaction solution was mixed with water and alkalinized with potassium carbonate. 10% MeOH-chloroform was added, and insoluble matter was filtered using celite. The obtained filtrate was separated, the obtained organic layer was dried over anhydrous sodium sulfate and concentrated, and the obtained residue was washed with EtOH to obtain 0.15 g of 6-methoxycarbonyl-2-quinolinecarboxamide.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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